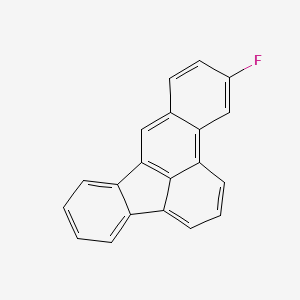

Benz(e)acephenanthrylene, 11-fluoro-

Description

Global Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Environmental and Chemical Sciences

Polycyclic Aromatic Hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings. nih.gov They are ubiquitous in the environment, originating from both natural and anthropogenic sources. nih.gov Natural sources include forest fires and volcanic eruptions, while human-caused emissions stem from the incomplete combustion of organic materials such as coal, oil, petrol, and wood. nih.govmdpi.com

PAHs are a significant concern in environmental science due to their persistence, bioaccumulation, and potential toxicity. mdpi.com Some PAHs are known carcinogens, mutagens, and teratogens. nih.gov Their low water solubility and high lipophilicity cause them to adsorb to particulate matter in the air and accumulate in soil, sediments, and aquatic organisms. nih.govnih.gov The United States Environmental Protection Agency (EPA) has designated 16 PAHs as priority pollutants for monitoring in various environmental matrices. nih.gov

In chemical sciences, PAHs are of interest for their unique electronic and structural properties. Their planar structures and extended π-electron systems lead to applications in materials science, including the development of organic semiconductors, dyes, and plastics.

Distinctive Characteristics and Research Interest in Fluorinated PAH Derivatives

The introduction of fluorine atoms into the structure of PAHs, creating fluorinated PAHs (F-PAHs), can significantly alter their physicochemical and biological properties. Fluorine is the most electronegative element and has a small van der Waals radius, which minimizes steric hindrance when substituted for hydrogen.

Key characteristics of F-PAHs that have garnered research interest include:

Modified Electronic Properties: The high electronegativity of fluorine can influence the electron distribution within the aromatic system, affecting the compound's reactivity, stability, and spectroscopic properties.

Altered Lipophilicity and Bioavailability: Fluorination can change a molecule's solubility and how it interacts with biological membranes, potentially altering its uptake, metabolism, and toxicity.

Enhanced Stability: The strength of the carbon-fluorine bond can increase the metabolic stability of the compound, making F-PAHs useful as tracers in environmental and biological studies. researchgate.net

Unique Spectroscopic Signatures: The presence of fluorine provides a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

These distinctive features make F-PAHs valuable tools in various research areas, including environmental analysis, where they can be used as internal standards for quantifying their non-fluorinated parent compounds. researchgate.net

Specific Focus: Benz(e)acephenanthrylene, 11-fluoro- within the Context of Fluoranthene-PAHs

Benz(e)acephenanthrylene is a polycyclic aromatic hydrocarbon with the chemical formula C₂₀H₁₂. wikipedia.org It belongs to the fluoranthene (B47539) class of PAHs, which are characterized by a five-membered ring fused between two benzene (B151609) rings. While extensive research exists for the parent compound, Benz(e)acephenanthrylene, specific scientific literature and detailed research findings on its 11-fluoro derivative are limited.

The study of Benz(e)acephenanthrylene, 11-fluoro- is situated within the broader investigation of F-PAHs. The introduction of a fluorine atom at the 11-position of the Benz(e)acephenanthrylene structure is expected to induce changes in its properties consistent with other fluorinated PAHs. Research in this area would likely focus on understanding how this specific fluorination impacts its environmental fate, toxicity, and potential applications in materials science.

Data Tables

Table 1: General Properties of Selected Polycyclic Aromatic Hydrocarbons

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Carcinogenic Potential |

| Naphthalene (B1677914) | C₁₀H₈ | 128.17 | Possible |

| Acenaphthylene | C₁₂H₈ | 152.19 | Not Classified |

| Acenaphthene | C₁₂H₁₀ | 154.21 | Not Classified |

| Fluorene | C₁₃H₁₀ | 166.22 | Possible |

| Phenanthrene (B1679779) | C₁₄H₁₀ | 178.23 | Possible |

| Anthracene | C₁₄H₁₀ | 178.23 | Possible |

| Fluoranthene | C₁₆H₁₀ | 202.25 | Possible |

| Pyrene | C₁₆H₁₀ | 202.25 | Possible |

| Benz(a)anthracene | C₁₈H₁₂ | 228.29 | Probable |

| Chrysene | C₁₈H₁₂ | 228.29 | Possible |

| Benzo(b)fluoranthene | C₂₀H₁₂ | 252.31 | Probable |

| Benzo(k)fluoranthene | C₂₀H₁₂ | 252.31 | Possible |

| Benzo(a)pyrene | C₂₀H₁₂ | 252.31 | Probable |

| Indeno(1,2,3-cd)pyrene | C₂₂H₁₂ | 276.33 | Probable |

| Dibenz(a,h)anthracene | C₂₂H₁₄ | 278.35 | Probable |

| Benzo(g,h,i)perylene | C₂₂H₁₂ | 276.33 | Not Classified |

Data compiled from various public chemical databases. Carcinogenic potential is based on classifications by agencies such as the IARC and US EPA.

Structure

2D Structure

3D Structure

Properties

CAS No. |

89883-24-9 |

|---|---|

Molecular Formula |

C20H11F |

Molecular Weight |

270.3 g/mol |

IUPAC Name |

2-fluoropentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene |

InChI |

InChI=1S/C20H11F/c21-13-9-8-12-10-19-15-5-2-1-4-14(15)16-6-3-7-17(20(16)19)18(12)11-13/h1-11H |

InChI Key |

JJZKFELINDVJLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C5C=C(C=CC5=CC2=C43)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Benz E Acephenanthrylene, 11 Fluoro

Established Synthetic Pathways for Fluorinated Polycyclic Aromatic Hydrocarbons

The construction of F-PAH scaffolds relies on a set of established synthetic strategies that either build the aromatic system from fluorinated precursors or introduce fluorine onto a pre-existing core. Two prominent approaches involve photocyclization and olefination reactions.

Intramolecular Photocyclization Reactions (e.g., Mallory Reaction) for F-PAH Scaffolds

Intramolecular photocyclization, particularly the Mallory reaction, is a powerful and efficient method for constructing the phenanthrene (B1679779) motif and other complex PAH frameworks. researchgate.netnih.gov This reaction involves the UV irradiation of a stilbene-like precursor, which undergoes a 6π-electron electrocyclization to form a dihydrophenanthrene intermediate. nih.gov In the presence of an oxidant, such as iodine or oxygen, this intermediate aromatizes to yield the stable PAH. nih.govwikipedia.org

The Mallory reaction is highly applicable to the synthesis of F-PAHs, where fluorinated stilbene (B7821643) derivatives serve as the key precursors. researchgate.netnih.gov The reaction's utility has been demonstrated in the synthesis of various F-PAHs, including fluorine-containing phenanthrenes and dibenzoanthracene-type structures. researchgate.netnih.gov A key advantage is that the fluorine atom can be precisely placed on the precursor, leading to a regiospecifically fluorinated final product. nih.gov In some cases, the reaction can even proceed via the elimination of a fluorine atom in a process known as photocyclodehydrofluorination, offering an alternative route to fluorinated polyaromatics without the need for an external oxidant. wikipedia.orgchemistryviews.org

Olefination and Wittig Reactions in the Construction of Fluorinated Aromatic Systems

The successful synthesis of F-PAHs via photocyclization is contingent on the availability of the requisite fluorinated stilbene-like precursors. Olefination reactions, such as the Wittig reaction and its variants like the Horner-Wadsworth-Emmons olefination, are fundamental tools for constructing the pivotal carbon-carbon double bond of these precursors. researchgate.netntis.gov

The Wittig reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. harvard.edunih.gov To synthesize a precursor for an F-PAH, a fluorinated aryl aldehyde can be reacted with a non-fluorinated phosphonium ylide, or vice versa. This modularity allows for the synthesis of a wide range of asymmetrically substituted and regiospecifically fluorinated diarylethenes. nih.gov Similarly, the Julia-Kocienski olefination provides another robust route to these 1,2-diarylfluoroalkene intermediates, which are then converted to the target F-PAHs through oxidative photocyclization. nih.govresearchgate.net

| Reaction Type | Description | Typical Precursors | Key Product Feature |

| Mallory Reaction | Photochemical cyclization followed by oxidation to form a PAH framework. wikipedia.org | 1,2-Diarylalkenes (stilbenes). researchgate.net | Fused aromatic rings (e.g., phenanthrene core). nih.gov |

| Wittig Reaction | Reaction of a phosphonium ylide with a carbonyl compound to form an alkene. harvard.edu | Aryl aldehydes, aryl phosphonium salts. nih.gov | Carbon-carbon double bond of the stilbene precursor. |

| Julia-Kocienski Olefination | A modified Julia olefination for synthesizing alkenes. nih.gov | Benzylic sulfones, aldehydes. researchgate.net | Regiospecific placement of fluorine in the alkene precursor. |

Regiospecific Fluorination Strategies Applicable to the Acephenanthrylene (B1206934) Core

Creating the specific isomer Benz(e)acephenanthrylene, 11-fluoro- requires precise control over the placement of the fluorine atom. This can be achieved through strategies that build the fluorinated ring system from carefully chosen precursors.

Addition-Defluorination Approaches utilizing Octafluorocyclopentene (B1204224) Precursors

A highly effective strategy for synthesizing certain F-PAHs involves the use of octafluorocyclopentene (OFCP) as a fluorinated building block. nih.gov This method relies on an addition-defluorination reaction sequence where OFCP reacts with two equivalents of an aryllithium reagent. nih.gov This stepwise process allows for the introduction of two different aromatic groups, yielding an asymmetric 1,2-diarylhexafluorocyclopentene. researchgate.netnih.gov

This intermediate, which contains a perfluorocyclopentene (PFCP) unit, can then be subjected to a Mallory reaction to induce intramolecular cyclization, forming a complex F-PAH where the newly formed aromatic core is fused to the PFCP ring. nih.govresearchgate.net This combined approach offers a powerful pathway to a diverse range of F-PAHs containing the hexafluorocyclopentene unit. researchgate.netnih.gov

Suzuki-Coupling and Palladium-Catalyzed Cross-Coupling Methods for F-PAH Analogues

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools in modern organic synthesis for the construction of C-C bonds. researchgate.netmdpi.com These methods are exceptionally well-suited for the modular synthesis of complex F-PAHs. oup.comnih.gov The synthesis can be designed to couple a fluorinated arylboronic acid or ester with a non-fluorinated aryl halide (or triflate), or the reverse, allowing for the strategic formation of the desired F-PAH skeleton. researchgate.netnih.gov

This approach offers high functional group tolerance and allows for the systematic construction of complex aromatic systems that might be inaccessible through other methods. mdpi.com For the synthesis of a fluorinated acephenanthrylene, one could envision coupling a fluorinated building block to a larger, pre-formed polycyclic halide, or assembling the entire ring system through a series of sequential cross-coupling reactions. The versatility of palladium catalysis also extends to other transformations that can activate C-F or C-H bonds, further expanding the synthetic possibilities. mdpi.comnih.gov

| Coupling Partner A (e.g., Organoboron) | Coupling Partner B (e.g., Halide) | Catalyst System | Resulting Bond |

| Fluorinated Arylboronic Acid nih.gov | Bromo-acephenanthrylene | Pd(0) complex, Base mdpi.com | (Fluoroaryl)-Acephenanthrylene |

| Acephenanthrylene Boronic Ester | Fluorinated Aryl Bromide researchgate.net | Pd(0) complex, Base mdpi.com | (Fluoroaryl)-Acephenanthrylene |

| Fluorinated Aryl Stannane (Stille Coupling) | Iodo-acephenanthrylene | Pd(0) complex | (Fluoroaryl)-Acephenanthrylene |

| Fluorinated Aryl Zinc (Negishi Coupling) | Bromo-acephenanthrylene | Pd(0) or Ni(0) complex | (Fluoroaryl)-Acephenanthrylene |

Post-Synthetic Functionalization and Derivatization of Fluorinated Acephenanthrylenes

The derivatization of a pre-formed F-PAH, such as a fluorinated acephenanthrylene, allows for the fine-tuning of its properties. Late-stage functionalization (LSF) is an emerging field focused on introducing new functional groups into complex molecules in the final steps of a synthesis. nih.gov

One powerful LSF strategy involves the transition metal-catalyzed activation of C-H bonds. whiterose.ac.uk The presence of a fluorine atom can enhance the reactivity of C-H bonds at the ortho position, providing a handle for regioselective functionalization. whiterose.ac.uk This fluorine-directed C-H activation can be used to introduce a variety of substituents, including aryl, alkyl, or other functional groups, onto the fluorinated acephenanthrylene core. whiterose.ac.uk This approach avoids the need for de novo synthesis for each new derivative, offering a more efficient route to libraries of related compounds for structure-activity relationship studies. nih.gov Furthermore, functional groups incorporated during the initial synthesis, such as halides used in cross-coupling reactions, can serve as points for further chemical modification.

Generation of Dihydroxylated and Phenolic Derivatives as Metabolic Models

The metabolism of PAHs is a critical area of study, as it is the process by which these compounds are often converted into more reactive and sometimes carcinogenic forms. A primary metabolic pathway involves the formation of dihydroxylated and phenolic derivatives. cdc.gov In biological systems, PAHs are initially transformed by cytochrome P-450 enzymes into epoxides. These epoxides are then converted into dihydrodiol derivatives and phenols. cdc.gov

While direct studies on Benz(e)acephenanthrylene, 11-fluoro- are limited, research on other PAHs demonstrates the generation of these derivatives. For instance, whole-cell bioconversion using recombinant Escherichia coli strains has been shown to effectively convert PAHs like anthracene, phenanthrene, and naphthalene (B1677914) into their corresponding enantiomerically pure cis-dihydroxydihydro derivatives. nih.gov This method serves as a model for the enzymatic dihydroxylation of the aromatic rings of PAHs.

The generation of these dihydroxylated and phenolic derivatives is significant as they are often precursors to more reactive metabolites, including diol epoxides, which are implicated in the carcinogenic mechanisms of some PAHs.

Oxidative Transformations to Quinone Intermediates

Another significant metabolic and chemical transformation pathway for PAHs is the oxidation to quinone intermediates. nih.govnih.gov Quinones are a class of compounds derived from aromatic compounds by the conversion of an even number of -CH= groups into -C(=O)- groups with any necessary rearrangement of double bonds.

The oxidation of PAHs to quinones can occur through various mechanisms, including enzymatic reactions and reactions with reactive oxygen species. researchgate.net For example, a biomimetic model using peroxynitrite and an iron(III) porphyrin has been shown to produce quinones as major metabolites from PAHs such as pyrene, fluoranthene (B47539), and benzo[a]pyrene (B130552). nih.gov Fenton oxidation is another chemical method that leads to the formation of quinones from PAHs. mdpi.com

Efficient syntheses of o-quinone derivatives of several carcinogenic PAHs, such as benzo[a]pyrene and 7,12-dimethylbenz[a]anthracene, have been developed. nih.gov These synthetic quinones are crucial for studying the biological activities and mechanisms of toxicity of the parent PAHs. nih.gov The formation of quinones is a critical step, as these metabolites can be redox-active and contribute to oxidative stress within cells. nih.gov

In the context of Benz(e)acephenanthrylene, 11-fluoro-, it is plausible that oxidative processes would lead to the formation of one or more quinone derivatives. The position of the fluorine atom at the 11-position could influence the sites of oxidation on the aromatic rings. The electron-withdrawing nature of fluorine might affect the susceptibility of the different rings to oxidative attack, potentially leading to a specific profile of quinone metabolites. However, without direct experimental evidence, the precise structures of the quinone intermediates of 11-fluoro-benz(e)acephenanthrylene remain speculative.

The following table summarizes the types of derivatives and the methods of their generation based on general PAH metabolism, which can be considered as models for the potential derivatization of Benz(e)acephenanthrylene, 11-fluoro-.

| Derivative Type | Generation Method (as Metabolic Models) | Key Intermediates |

| Dihydroxylated and Phenolic Derivatives | Enzymatic (e.g., Cytochrome P-450), Whole-cell bioconversion | Epoxides, Dihydrodiols |

| Quinone Intermediates | Enzymatic oxidation, Chemical oxidation (e.g., Fenton reaction, Peroxynitrite systems) | o-quinones, p-quinones |

Computational and Theoretical Investigations of Benz E Acephenanthrylene, 11 Fluoro

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations provide a powerful lens through which to view the intricate electronic landscape of molecules like Benz(e)acephenanthrylene, 11-fluoro-. These methods allow for the detailed characterization of molecular orbitals, the prediction of interactions with light, and the assessment of fundamental chemical concepts such as aromaticity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Features

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap generally implies higher reactivity and greater polarizability. nih.gov

Computational studies on related PAHs have shown that functional group substitutions can significantly alter the HOMO-LUMO gap. researchgate.net For instance, electron-withdrawing groups can lower the energy levels of both frontier orbitals, often resulting in a reduced energy gap. nih.gov This reduction in the energy gap signifies that the molecule can be more easily excited, which has direct implications for its spectroscopic properties. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for a Polycyclic Aromatic Hydrocarbon (PAH) System Note: This table presents hypothetical, illustrative values based on general trends observed for PAHs to demonstrate the concept. Specific values for Benz(e)acephenanthrylene, 11-fluoro- would require dedicated DFT calculations.

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.95 | Lowest Unoccupied Molecular Orbital |

| HOMO | -5.59 | Highest Occupied Molecular Orbital |

| Energy Gap (ΔE) | 3.64 | Indicator of Chemical Stability |

Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption, Photoluminescence) using Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a robust computational method used to predict the electronic absorption and emission spectra of molecules. mdpi.comrsc.org It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of photons in the UV-Vis range. sphinxsai.com

Theoretical studies on the parent molecule, Benz(e)acephenanthrylene (also known as Benzo[b]fluoranthene), and related fluoranthene (B47539) derivatives have been successfully performed using TD-DFT. researchgate.netnih.govmdpi.com These calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. bas.bg For instance, TD-DFT calculations using the B3LYP functional have shown good agreement with experimental absorption and emission spectra for fluoranthene and benzo[k]fluoranthene. researchgate.netnih.gov

The introduction of a fluorine substituent on the Benz(e)acephenanthrylene core would be expected to cause shifts in the absorption and photoluminescence spectra. These shifts, known as solvatochromic shifts, can be influenced by the substituent's electronic effects. While the specific impact of an 11-fluoro group requires direct calculation, substitutions on aromatic rings are known to significantly alter spectroscopic properties. nih.gov The computational simulation of the UV-Vis and photoluminescence spectra of Benz(e)acephenanthrylene, 11-fluoro- via TD-DFT would provide valuable data for its identification and characterization.

Table 2: Comparison of TD-DFT Functionals for Predicting Spectroscopic Properties of a Representative Dye Molecule Note: This table illustrates the performance of different computational functionals in predicting spectroscopic data, adapted from a study on a different molecule to highlight the methodology. chemrxiv.org

| Functional | Calculated λmax (UV-Vis) | Calculated λmax (Fluorescence) |

| B3LYP | 459 nm | 569 nm |

| CAM-B3LYP | 425 nm | 525 nm |

| MPW1PW91 | 429 nm | 536 nm |

| Experimental | 420 nm | 520 nm |

Assessment of Aromaticity and Charge Delocalization in F-PAH Systems

Aromaticity is a fundamental concept describing the enhanced stability of cyclic molecules with delocalized π-electron systems. acs.org Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of specific rings within a polycyclic system. nih.gov It involves calculating the magnetic shielding at the center of a ring; a negative NICS value typically indicates aromatic character (diatropic ring current), while a positive value suggests anti-aromatic character (paratropic ring current). acs.org

In F-PAH systems, the fluorine atom can perturb the π-electron delocalization. The high electronegativity of fluorine can induce localized changes in the electron density of the aromatic system. researchgate.net This can lead to variations in the local aromaticity of the rings within the Benz(e)acephenanthrylene framework. A computational NICS analysis would involve placing a "ghost" atom at the geometric center of each ring of Benz(e)acephenanthrylene, 11-fluoro- and calculating the magnetic shielding. The resulting NICS values would provide a detailed map of the local aromaticity, revealing how the fluorine substituent modulates the π-electron delocalization across the molecule compared to its non-fluorinated counterpart. nih.gov Studies on other PAHs have shown that restricting π-electron delocalization can have significant effects on the molecule's properties. nih.gov

Computational Modeling of Molecular Reactivity and Reaction Sites

Computational methods are invaluable for predicting how a molecule will react. By calculating various reactivity indices, it is possible to identify the most probable sites for chemical attack and to understand the stability of reactive intermediates that may form during a reaction.

Application of Condensed Fukui Functions and Other Reactivity Indices for Electrophilic Attack Prediction

The Fukui function is a concept derived from Density Functional Theory that helps predict the most reactive sites in a molecule. wikipedia.org It quantifies the change in electron density at a specific point when an electron is added to or removed from the system. wikipedia.org For predicting sites susceptible to electrophilic attack, the relevant Fukui function (f⁻) is used. Regions with a larger value of f⁻ are more favorable for attack by an electrophile. nih.gov

To make this concept more practical for specific atoms within a molecule, the "condensed Fukui function" is calculated. scm.com This approach condenses the reactivity information onto individual atomic centers. nih.gov The atom with the highest condensed Fukui function value for f⁻ is predicted to be the most likely site for electrophilic addition. nih.govschrodinger.com This method has been shown to be suitable and accurate for predicting the reactive sites of fused PAHs. nih.gov

For Benz(e)acephenanthrylene, 11-fluoro-, calculating the condensed Fukui functions would allow for a precise prediction of how the fluorine atom directs incoming electrophiles. The interplay between fluorine's electron-withdrawing inductive effect and its electron-donating resonance effect would be quantitatively captured by the Fukui indices, providing a more nuanced prediction than simple resonance structure analysis alone.

Theoretical Studies on Carbocation Formation and Stability in Fluoranthene-PAHs

Carbocations are critical reactive intermediates in many chemical reactions, including the metabolic activation of some PAHs. The stability of a carbocation is paramount to determining reaction pathways and rates. Computational chemistry allows for the detailed study of these often short-lived species. nih.gov

Theoretical studies on fluorinated PAHs, such as derivatives of benzo[a]anthracene, have shown that fluorine's effect on carbocation stability is position-dependent. researchgate.net When fluorine is substituted at a site that bears a significant positive charge in the carbocation, it can lead to stabilization through a p-π back-bonding (resonance) effect. researchgate.net Conversely, if fluorine is located at a position with negative charge density, its powerful inductive electron-withdrawing effect dominates, leading to carbocation destabilization. researchgate.net

In the context of Benz(e)acephenanthrylene, 11-fluoro-, the formation of a carbocation would involve the addition of an electrophile to one of the carbon atoms. A theoretical study would first involve identifying the most likely sites of protonation or electrophilic addition (informed by Fukui functions) and then calculating the relative energies of the resulting carbocation isomers. This analysis would reveal the stability of the carbocation formed at different positions on the fluoranthene-like core, providing critical insight into the molecule's reaction mechanisms and potential metabolic pathways. The short-lived nature of α-fluorocarbocations makes them unique intermediates, and understanding their stability is key to predicting reaction outcomes. nih.gov

Thermochemical Calculations and Energetic Considerations

For PAHs, methods such as the explicitly correlated W1–F12 thermochemical procedure and DLPNO–CCSD(T1)/CBS have been employed to calculate enthalpies of formation with high accuracy nih.gov. These methods are part of a broader class of composite ab initio techniques that aim to approximate the coupled-cluster singles, doubles, and perturbative triples (CCSD(T)) energy at the complete basis set limit, which is often considered the "gold standard" in quantum chemistry for its precision.

The general approach for calculating the heat of formation involves computing the total atomization energy of the molecule. This is the energy required to break the molecule down into its constituent atoms in the gas phase. By combining this with the known experimental enthalpies of formation of the individual atoms, the enthalpy of formation of the molecule can be derived. For fluorinated PAHs, this would involve the following theoretical reaction:

C_xH_yF_z → xC(g) + yH(g) + zF(g)

The accuracy of these predictions is critical, and studies have benchmarked various density functional theory (DFT) methods against higher-level calculations like CCSD(T) to assess their performance for perfluorinated PAHs researchgate.net. Such benchmarks are essential for ensuring the reliability of the calculated thermochemical data.

The substitution of hydrogen with fluorine on a PAH skeleton, such as in Benz(e)acephenanthrylene, 11-fluoro-, induces significant changes in the electronic structure, which in turn affects the molecule's stability and strain. The effects of fluorination are multifaceted and can sometimes appear contradictory.

On one hand, some computational studies suggest that fluorination can weaken the aromatic character of the PAH rings. This is based on calculations of magnetically induced current densities, which are a measure of aromaticity. These studies have shown that the integrated current strengths in the rings of several PAHs are diminished upon fluorination nih.gov.

The steric demand of fluorine is low, meaning that the introduction of a fluorine atom does not typically introduce significant ring strain due to overcrowding researchgate.netoup.com. This is a key difference compared to bulkier substituents. Therefore, any changes in molecular stability are primarily governed by electronic effects rather than steric hindrance.

Influence of Fluorination on Molecular Geometry and Conformational Landscapes

A critical aspect of the molecular geometry of PAHs is their planarity, as this influences their electronic properties and intermolecular interactions. Computational and crystallographic studies have consistently shown that the introduction of fluorine atoms generally does not compromise the planarity of the π-conjugated systems of PAHs researchgate.netoup.com. This is attributed to the small van der Waals radius of the fluorine atom, which minimizes steric repulsion with adjacent atoms oup.com.

In fact, for PAHs that are already distorted from planarity due to steric hindrance in regions like a "fjord" or "bay," fluorination can lead to a decrease in this distortion. A study on benzo[c]phenanthrene (B127203) (BcPh), a non-planar PAH, demonstrated this effect. The introduction of a fluorine atom was found to reduce the dihedral angle between the outermost rings, thereby making the molecule more planar researchgate.net.

| Compound | Dihedral Angle (°) | Change in Angle (°) |

|---|---|---|

| Benzo[c]phenanthrene (BcPh) | 26.7 | - |

| 6-FluoroBcPh | 24.3 | -2.4 |

| 5-FluoroBcPh | 23.6 | -3.1 |

| Benzo[g]chrysene | 36.04 | - |

| 10-Fluorobenzo[g]chrysene | 33.33 | -2.71 |

Data sourced from a study on the role of fluorine in the distortion from planarity of Polycyclic Aromatic Hydrocarbons. researchgate.net

Environmental Chemistry and Biogeochemical Cycling of Fluorinated Polycyclic Aromatic Hydrocarbons

Environmental Formation Pathways of Fluorinated PAHs

Fluorinated polycyclic aromatic hydrocarbons, including potentially Benz(e)acephenanthrylene, 11-fluoro-, are not naturally occurring. Their presence in the environment is primarily attributed to anthropogenic activities, particularly high-temperature processes involving organic matter and sources of fluorine.

The primary formation route for PAHs is the incomplete combustion of organic materials. icm.edu.plilo.org This includes a wide range of sources such as industrial processes, vehicle emissions, and the burning of coal, oil, gas, and biomass. nih.govmit.edumdpi.com The formation of PAHs during pyrolysis and combustion is a complex process involving the generation of radical species and their subsequent reactions. Mechanisms such as hydrogen abstraction and acetylene (B1199291) addition (HACA), hydrogen abstraction and vinyl acetylene addition (HAVA), and methyl addition cyclization (MAC) are considered key pathways in the growth of PAH structures. mdpi.commdpi.comnih.gov

The formation of FPAHs likely occurs when these high-temperature processes happen in the presence of fluorine-containing materials. For instance, the combustion of waste containing fluorinated polymers could provide the necessary fluorine atoms to be incorporated into the PAH structure during their formation. Research on the pyrolysis of various municipal solid waste fractions, including plastics like PVC and PET, has shown the generation of a variety of PAHs. whiterose.ac.ukwhiterose.ac.uk If fluorinated materials were present in such waste streams, it is conceivable that FPAHs would be formed. The exact mechanisms and yields of such reactions for Benz(e)acephenanthrylene, 11-fluoro- have not been specifically documented.

Environmental Transport and Distribution Dynamics

The transport and distribution of a chemical in the environment are governed by its physical and chemical properties, such as volatility, solubility, and its tendency to sorb to particles. Fluorination is known to alter these properties.

PAHs can be transported over long distances in the atmosphere. mit.edunih.gov Their partitioning between the gas and particle phases is a critical factor in their atmospheric lifetime and transport potential. nih.gov Lower molecular weight PAHs tend to be more volatile and exist predominantly in the gas phase, while higher molecular weight PAHs are more likely to adsorb to particulate matter. nih.gov

The introduction of a fluorine atom can affect a molecule's volatility. While specific data for Benz(e)acephenanthrylene, 11-fluoro- is unavailable, fluorinated compounds can have different vapor pressures compared to their non-fluorinated counterparts. This would influence its gas-particle partitioning in the atmosphere. PAHs adsorbed to airborne particles can be transported over vast distances, leading to their presence in remote regions far from their original sources. mit.eduscispace.com The deposition of these particles through wet and dry deposition is a significant pathway for the entry of PAHs into terrestrial and aquatic ecosystems. nih.gov

The solubility of PAHs in water is generally low and decreases with increasing molecular weight. nih.govpjoes.com This low solubility affects their distribution and bioavailability in aquatic environments. nih.gov Fluorination can significantly impact a molecule's solubility. Highly fluorinated organic molecules are known to be both hydrophobic (water-repellent) and lipophobic (fat-repellent). nih.gov The effect of a single fluorine substitution on the aqueous solubility of a large PAH like Benz(e)acephenanthrylene is not well-documented but is a critical parameter for its fate in aquatic systems.

Once in an aquatic environment, PAHs can be found in the water column, sediment, and biota. Their low water solubility means they tend to partition to organic matter in sediments. frontiersin.org

Table 1: Aqueous Solubility of Selected PAHs

| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility (µg/L) |

|---|---|---|

| Naphthalene (B1677914) | 128.17 | 31,000 |

| Fluorene | 166.22 | 1,900 |

| Phenanthrene (B1679779) | 178.23 | 1,100 |

| Anthracene | 178.23 | 45 |

| Pyrene | 202.25 | 135 |

| Benz[a]anthracene | 228.29 | 14 |

| Benzo[a]pyrene (B130552) | 252.31 | 3.8 |

| Benz(e)acephenanthrylene | 252.31 | 1.2 |

This table presents data for non-fluorinated PAHs to illustrate the general trend of decreasing solubility with increasing molecular size. Data for 11-fluoro-benz(e)acephenanthrylene is not available.

The fate of PAHs in soils and sediments is largely controlled by sorption processes. bohrium.com Due to their hydrophobicity, PAHs tend to sorb to organic carbon in soil and sediment, which reduces their mobility and bioavailability. researchgate.netnih.gov The strength of this sorption is often correlated with the organic carbon content of the soil or sediment. nih.gov

The introduction of fluorine can alter the sorption characteristics of a PAH. Studies on perfluorinated compounds have shown that they can sorb to sediments, with the sediment's organic carbon content being a dominant factor. nih.gov It is plausible that Benz(e)acephenanthrylene, 11-fluoro- would also exhibit strong sorption to soil and sediment organic matter, potentially making these environmental compartments significant sinks for this compound. The specific sorption coefficients for Benz(e)acephenanthrylene, 11-fluoro- are not available.

Table 2: Organic Carbon-Water Partitioning Coefficients (Koc) for Selected PAHs

| Compound | Log Koc |

|---|---|

| Naphthalene | 3.11 |

| Fluorene | 4.18 |

| Phenanthrene | 4.46 |

| Anthracene | 4.45 |

| Pyrene | 4.88 |

| Benz[a]anthracene | 5.61 |

| Benzo[a]pyrene | 6.06 |

This table shows the tendency of non-fluorinated PAHs to partition to organic carbon. A higher Log Koc value indicates stronger sorption. Data for 11-fluoro-benz(e)acephenanthrylene is not available.

Environmental Transformation and Degradation Mechanisms

PAHs can be transformed and degraded in the environment through various processes, including microbial degradation and photolysis. These processes are crucial in determining the persistence of these compounds.

Microbial degradation is a major pathway for the removal of PAHs from the environment. nih.gov A wide variety of bacteria and fungi are capable of degrading PAHs, using them as a source of carbon and energy. nih.gov The rate of biodegradation can be influenced by environmental factors and the structure of the PAH. researchgate.net Generally, smaller PAHs are more readily biodegradable than larger, more complex ones. researchgate.net The presence of a halogen, such as fluorine, can affect the biodegradability of an aromatic compound, sometimes making it more resistant to microbial attack.

Photolysis, or degradation by sunlight, is another important transformation process for PAHs, particularly for those in the atmosphere or in the surface layers of water bodies. pjoes.com PAHs can absorb UV radiation, leading to their transformation into other compounds, such as quinones. mdpi.com The extent to which Benz(e)acephenanthrylene, 11-fluoro- is susceptible to photodegradation is unknown.

Photolytic Degradation Pathways under Environmental Conditions

Photolytic degradation is a significant abiotic process that contributes to the transformation of PAHs in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. This process involves the absorption of light energy by the PAH molecule, leading to its excitation and subsequent chemical reactions. For PAHs, direct photolysis is a key degradation pathway, with the rate and efficiency of degradation influenced by factors such as the wavelength of UV radiation and the chemical structure of the compound. researchgate.net

The presence of a fluorine substituent on the Benz(e)acephenanthrylene structure is expected to alter its photolytic behavior. The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, which generally imparts increased resistance to thermal and oxidative degradation. nih.gov However, photolysis can induce C-F bond cleavage, although the efficiency of this process can vary significantly depending on the specific molecular structure. nih.gov Research on fluorinated pharmaceuticals and pesticides has shown that photolysis can lead to a complex mixture of fluorinated byproducts, and in some cases, complete defluorination to form fluoride (B91410) ions. nih.gov

It is plausible that the photolytic degradation of Benz(e)acephenanthrylene, 11-fluoro- would proceed through pathways involving both the degradation of the polycyclic aromatic core and potential cleavage of the C-F bond. The specific photoproducts would depend on the environmental matrix, the presence of photosensitizers, and the irradiation wavelength.

Table 1: Factors Influencing Photolytic Degradation of F-PAHs

| Factor | Influence on Degradation |

| UV Wavelength | Shorter wavelengths (e.g., 254 nm) may be more effective for some PAHs, while longer wavelengths (e.g., 306 nm) are more efficient for others. researchgate.net |

| pH | Direct photolysis of some PAHs shows little dependence on pH, while indirect photolysis (e.g., via hydroxyl radicals) can be pH-dependent. nih.gov |

| Presence of Photosensitizers | Natural waters contain dissolved organic matter that can act as photosensitizers, potentially enhancing degradation rates. nih.gov |

| Molecular Structure | The position and number of fluorine substituents can significantly impact the photolytic stability and degradation pathways. nih.gov |

Biodegradation Processes and Microbial Metabolism of F-PAHs

Microbial degradation is a primary mechanism for the removal of PAHs from contaminated environments. oup.com A wide range of bacteria and fungi have been identified that can metabolize PAHs, often using them as a source of carbon and energy. pjoes.comfrontiersin.org The initial step in the aerobic bacterial degradation of PAHs typically involves the action of dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings, making them more susceptible to ring cleavage. oup.com

The biodegradation of F-PAHs, including by extension Benz(e)acephenanthrylene, 11-fluoro-, presents unique challenges to microbial metabolism. The high electronegativity and stability of the C-F bond make fluorinated compounds generally more resistant to microbial attack than their non-fluorinated counterparts. nih.gov However, microbial degradation of some fluorinated aromatic compounds has been documented. researchgate.net

The metabolic fate of Benz(e)acephenanthrylene, 11-fluoro- in a microbial system would likely depend on the specific enzymatic capabilities of the present microorganisms. Some microbes may be able to hydroxylate the aromatic rings at positions other than the fluorinated carbon, leading to partial degradation of the PAH backbone while leaving the C-F bond intact. This could result in the formation of persistent fluorinated metabolites. Alternatively, specialized microbial enzymes may be capable of cleaving the C-F bond, a process known as defluorination. This would be a critical step in the complete mineralization of the compound.

The rate and extent of biodegradation of F-PAHs are influenced by several factors, including the bioavailability of the compound, the presence of co-substrates, and the environmental conditions. oup.com Given the high molecular weight and hydrophobicity of Benz(e)acephenanthrylene, its bioavailability is likely to be a limiting factor for microbial degradation.

Table 2: Key Microbial Genera Involved in PAH Degradation

| Microbial Group | Examples of Genera |

| Bacteria | Pseudomonas, Mycobacterium, Alcaligenes, Rhodococcus pjoes.com |

| Fungi | Phanerochaete, Cladosporium, Fusarium frontiersin.orgoup.com |

Chemical Oxidation and Other Abiotic Degradation Routes

In addition to photolysis, chemical oxidation can contribute to the abiotic degradation of PAHs in the environment. nih.gov Advanced oxidation processes (AOPs), which generate highly reactive species such as hydroxyl radicals (•OH), are effective in degrading a wide range of organic pollutants, including PAHs. nih.gov In natural aquatic environments, hydroxyl radicals can be generated photochemically.

The reaction of Benz(e)acephenanthrylene, 11-fluoro- with hydroxyl radicals would likely lead to the formation of hydroxylated derivatives. The fluorine substituent could influence the sites of radical attack on the aromatic system. While the C-F bond is generally resistant to oxidation, under the highly reactive conditions of AOPs, some degree of defluorination might occur.

Other abiotic degradation routes for PAHs include reactions with other atmospheric oxidants like ozone and nitrate (B79036) radicals, particularly for PAHs in the gas phase or adsorbed to atmospheric particles. pjoes.com The significance of these pathways for a high molecular weight F-PAH like Benz(e)acephenanthrylene, 11-fluoro- would depend on its partitioning between different environmental compartments.

Table 3: Common Chemical Oxidants in Environmental Systems

| Oxidant | Role in PAH Degradation |

| Hydroxyl Radical (•OH) | A highly reactive species that can rapidly oxidize PAHs in aquatic and atmospheric environments. nih.gov |

| Ozone (O3) | Can react with PAHs, particularly in the atmosphere, leading to the formation of various oxidation products. pjoes.com |

| Nitrate Radical (NO3•) | An important oxidant in the atmosphere, especially at night, that can contribute to the degradation of some PAHs. pjoes.com |

Mechanistic Aspects of Fluorinated Polycyclic Aromatic Hydrocarbon Biomolecular Interactions

Enzymatic Metabolic Activation and Detoxification Pathways of Fluorinated PAHs

The biological activity of fluorinated polycyclic aromatic hydrocarbons (F-PAHs), including Benz(e)acephenanthrylene, 11-fluoro-, is intrinsically linked to their metabolic fate within an organism. Metabolism is a dual-edged sword, capable of both detoxifying the compound for excretion and activating it into reactive intermediates that can cause cellular damage. nih.gov This process is broadly divided into Phase I and Phase II reactions. researchgate.netupol.cz

The initial step in the metabolism of PAHs is typically an oxidation reaction catalyzed by Phase I enzymes, predominantly the Cytochrome P450 (CYP) superfamily of monooxygenases. nih.govresearchgate.net Specifically, CYP1A1 and CYP1B1 are central to the metabolic activation of these compounds. researchgate.net These enzymes introduce functional groups, such as hydroxyls, onto the PAH structure, which is a prerequisite for further metabolism. researchgate.net

For F-PAHs, the presence and position of the fluorine atom can significantly influence their interaction with CYP enzymes. Fluorine substitution is a known strategy in drug design to block metabolically labile sites and enhance stability. nih.govnih.gov The strong carbon-fluorine bond can be resistant to enzymatic cleavage, effectively blocking a potential site of metabolism. researchgate.net In the case of Benz(e)acephenanthrylene, 11-fluoro- (also known as 11-fluoro-benzo[b]fluoranthene), the fluorine atom is located in a "bay region." This position is often critical for the metabolic activation of the parent compound, benzo[b]fluoranthene (B1141397). nih.gov Research on the effects of fluorine substitution on benzo[b]fluoranthene in mouse epidermis has shown that the 11-fluoro derivative results in one of the lowest levels of DNA adduct formation. nih.gov This finding strongly suggests that the fluorine atom at the 11-position hinders metabolic activation, likely by impeding the necessary oxidation steps catalyzed by CYP enzymes. nih.gov While CYPs can potentially catalyze aromatic defluorination, this is not always a primary metabolic pathway. bohrium.com

Following Phase I oxidation, the functionalized F-PAH metabolites enter Phase II of metabolism. This phase involves conjugation reactions where enzymes attach small, polar, and ionizable endogenous molecules to the metabolite. upol.czuomus.edu.iq The primary goal of Phase II is to increase the water solubility of the xenobiotic, thereby facilitating its excretion from the body and completing the detoxification process. nih.govnih.gov

Key enzyme systems involved in this pathway include:

Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of electrophilic metabolites with glutathione, a tripeptide. uomus.edu.iq This reaction is crucial for neutralizing reactive intermediates that could otherwise damage cellular macromolecules. researchgate.netuomus.edu.iq

UDP-Glucuronyltransferases (UGTs): This family of enzymes transfers glucuronic acid to the hydroxylated metabolites, forming glucuronide conjugates. upol.czreactome.org

For any metabolites of Benz(e)acephenanthrylene, 11-fluoro- that are formed during Phase I, these Phase II conjugation systems represent the primary pathway for detoxification and elimination. researchgate.netupol.cz

While metabolism can be a detoxification process, it can also lead to the formation of highly reactive, electrophilic intermediates responsible for the toxic and carcinogenic effects of PAHs. researchgate.net There are three recognized pathways of metabolic activation:

The Diol-Epoxide Pathway: This is often the most significant pathway for PAH carcinogenicity. It involves CYP-catalyzed epoxidation, followed by enzymatic hydration to a dihydrodiol, and a subsequent CYP-catalyzed epoxidation to form a highly reactive diol-epoxide. researchgate.netresearchgate.net These diol-epoxides can readily react with nucleophilic sites on DNA. researchgate.net

The Radical Cation Pathway: This pathway involves a one-electron oxidation of the PAH, often mediated by peroxidases, to form a radical cation which can react with DNA. researchgate.net

The o-Quinone Pathway: This pathway involves the oxidation of PAH dihydrodiols to catechols, which are then further oxidized to electrophilic and redox-active o-quinones. researchgate.net These quinones can form DNA adducts and generate reactive oxygen species.

Molecular Mechanisms of Interaction with Biological Macromolecules

The ultimate toxicity of a PAH is determined by the interaction of its reactive metabolites with critical cellular macromolecules, such as DNA and proteins, and its ability to modulate cellular signaling.

The formation of covalent adducts between reactive PAH metabolites and DNA is a critical initiating event in chemical carcinogenesis. nih.gov These adducts can lead to mutations during DNA replication if not repaired, potentially activating oncogenes or inactivating tumor suppressor genes. researchgate.net

Studies investigating the impact of fluorine substitution on the biological activity of benzo[b]fluoranthene (the parent compound of Benz(e)acephenanthrylene, 11-fluoro-) have provided direct evidence of the protective effect of fluorination at the 11-position. nih.gov In a study using mouse skin, the levels of hydrocarbon/DNA adduct formation were assessed for several fluoro-derivatives. The results indicated that 11-fluoro-benzo[b]fluoranthene was among the derivatives with the lowest levels of DNA binding. nih.gov Furthermore, the tumor-initiating activity of 11-fluoro-benzo[b]fluoranthene was found to be significantly lower than that of the parent benzo[b]fluoranthene. nih.gov This demonstrates that the fluorine atom at this specific position effectively reduces the compound's ability to form damaging DNA adducts.

| Compound | Relative DNA Adduct Formation | Tumor-Initiating Activity |

|---|---|---|

| Benzo[b]fluoranthene (B[b]F) | High | Potent |

| 11-Fluoro-Benzo[b]fluoranthene | Very Low nih.gov | Significantly Less Tumorigenic than B[b]F nih.gov |

Many of the biological effects of PAHs are mediated through their interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.govnih.gov Upon binding a PAH ligand like benzo[b]fluoranthene, the AhR translocates to the nucleus and drives the expression of a battery of genes, including those for the xenobiotic-metabolizing enzymes CYP1A1 and CYP1B1. nih.govresearchgate.net

This receptor-mediated response is a key part of the cell's attempt to metabolize and eliminate the foreign compound. nih.gov F-PAHs, being structurally similar to their parent compounds, are also expected to act as AhR agonists. researchgate.net Therefore, Benz(e)acephenanthrylene, 11-fluoro- likely binds to the AhR, initiating the signaling cascade that upregulates the very CYP enzymes responsible for its metabolism. nih.gov This induced metabolic activity, however, is largely thwarted by the strategically placed fluorine atom, which blocks the formation of significant quantities of reactive, DNA-damaging metabolites. nih.gov

Advanced Analytical Methodologies for Detection and Characterization of Fluorinated Polycyclic Aromatic Hydrocarbons

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is a critical step in the analysis of F-PAHs to remove interfering matrix components and concentrate the analytes of interest.

Modified QuEChERS-Based Extraction and Pressurized Liquid Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis, has been adapted for the extraction of PAHs and their fluorinated derivatives from various matrices. nih.govnih.govfrontiersin.org The modified QuEChERS approach typically involves an initial extraction with an organic solvent, followed by a salting-out step to induce phase separation and a dispersive solid-phase extraction (d-SPE) cleanup. frontiersin.org This method is known for its high sample throughput and minimal solvent usage. thermofisher.com

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is another powerful technique for extracting F-PAHs from solid and semi-solid samples. PLE utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process, allowing for lower solvent consumption compared to traditional methods like Soxhlet extraction.

A comparison of these two methods is presented below:

| Feature | Modified QuEChERS | Pressurized Liquid Extraction (PLE) |

| Principle | Liquid-liquid partitioning followed by d-SPE | Extraction with solvents at elevated temperature and pressure |

| Matrices | Food, environmental, biological | Solid and semi-solid environmental samples |

| Advantages | Fast, high throughput, low solvent use | Fast, efficient, low solvent use, automated |

| Disadvantages | Matrix effects can be significant | High initial instrument cost |

Advanced Sample Cleanup Procedures (e.g., Florisil, Silica (B1680970) Columns)

Following extraction, a cleanup step is often necessary to remove co-extracted matrix interferences that can affect the accuracy and sensitivity of the subsequent analysis. Solid-phase extraction (SPE) using adsorbents like Florisil and silica gel is a widely used cleanup technique. biotage.comglsciences.com

Florisil, a magnesium silicate-based adsorbent, is effective in removing polar interferences from nonpolar extracts containing PAHs. biotage.comnih.govsigmaaldrich.com Silica gel is another common choice for the cleanup of PAH extracts. glsciences.comresearchgate.net The selection of the appropriate adsorbent and elution solvents is crucial for achieving optimal cleanup and analyte recovery. In some applications, a dual-layer SPE cartridge containing both Florisil and a Z-Sep/C18 mixture has been shown to effectively remove both polar and non-polar interferences from complex matrices like olive oil.

Microextraction by Packed Sorbent (MEPS) for Trace Analysis

Microextraction by Packed Sorbent (MEPS) is a miniaturized version of SPE that utilizes a small amount of sorbent packed into a syringe. This technique is particularly well-suited for the trace analysis of F-PAHs in small volume samples. MEPS offers several advantages, including significantly reduced solvent consumption, faster sample processing times, and direct injection into the chromatographic system.

Chromatographic Separation and Detection Technologies

Chromatographic techniques are the cornerstone for the separation and detection of F-PAHs in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of PAHs and their fluorinated analogs. nih.govlabrulez.comresearchgate.net GC provides high-resolution separation of these compounds, while MS offers sensitive and selective detection. nih.govlabrulez.com The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and reduce matrix interference, which is particularly important for complex samples. frontiersin.orglabrulez.commdpi.com The choice of the GC column is critical for achieving the desired separation, with DB-5MS and similar mid-polarity columns being commonly employed. mdpi.com

Typical GC-MS parameters for PAH analysis are summarized in the table below:

| Parameter | Typical Value/Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Ramped from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 320°C) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Triple Quadrupole |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

High-Performance Liquid Chromatography (HPLC) Coupled with Fluorescence (FLD) or Ultraviolet (UV) Detection

High-performance liquid chromatography (HPLC) is another essential technique for the analysis of F-PAHs. nih.govthermofisher.com Reversed-phase HPLC with C18 columns is the most common separation mode. sigmaaldrich.com For detection, fluorescence (FLD) and ultraviolet (UV) detectors are widely used. hplc.euresearchgate.netingenieria-analitica.com

Fluorescence detection is particularly advantageous for many PAHs due to their native fluorescence, offering high sensitivity and selectivity. hplc.euingenieria-analitica.com Wavelength programming can be employed to optimize the detection of different PAHs within a single chromatographic run. ingenieria-analitica.com UV detection, typically at 254 nm, provides a more universal detection method for PAHs but is generally less sensitive than fluorescence detection. hplc.euingenieria-analitica.com

A comparison of HPLC detectors for PAH analysis is provided below:

| Detector | Advantages | Disadvantages |

| Fluorescence (FLD) | High sensitivity, high selectivity | Not all PAHs are fluorescent |

| Ultraviolet (UV) | Universal for PAHs, robust | Lower sensitivity compared to FLD, less selective |

Spectroscopic Characterization for Structural Elucidation and Metabolite Identification

The precise structural elucidation of fluorinated polycyclic aromatic hydrocarbons (F-PAHs) and their metabolites is crucial for understanding their environmental fate and biological activity. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable tools in this endeavor. For the specific compound, 11-fluoro-benz(e)acephenanthrylene, these methods provide detailed information about its atomic-level structure and are pivotal for identifying its transformation products in biological and environmental systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹⁹F-NMR)

NMR spectroscopy is a powerful, non-destructive technique that provides comprehensive information on the chemical structure of molecules. For fluorinated PAHs such as 11-fluoro-benz(e)acephenanthrylene, both proton (¹H) and fluorine-19 (¹⁹F) NMR are particularly informative.

¹H-NMR Spectroscopy: The introduction of a fluorine atom at the 11-position of the benz(e)acephenanthrylene core induces noticeable changes in the ¹H-NMR spectrum compared to the parent compound. The highly electronegative fluorine atom influences the electron density of the surrounding aromatic system, leading to shifts in the resonance frequencies of nearby protons. Protons in close spatial proximity to the fluorine atom are expected to exhibit the most significant changes in their chemical shifts. Furthermore, through-bond scalar couplings (J-couplings) between the ¹⁹F nucleus and neighboring protons (¹H-¹⁹F couplings) provide valuable structural information, helping to confirm the position of the fluorine substituent.

¹⁹F-NMR Spectroscopy: As a nucleus with a spin of 1/2 and 100% natural abundance, ¹⁹F is highly sensitive in NMR experiments. huji.ac.il The chemical shift of the fluorine atom in ¹⁹F-NMR is highly dependent on its electronic environment. huji.ac.il For 11-fluoro-benz(e)acephenanthrylene, the ¹⁹F spectrum would exhibit a single resonance, and its precise chemical shift would be characteristic of a fluorine atom attached to a polycyclic aromatic system. Any metabolic transformation of the molecule that alters the electronic environment near the fluorine atom would result in a change in its ¹⁹F chemical shift, making ¹⁹F-NMR a sensitive tool for metabolite identification. The coupling of the ¹⁹F nucleus with adjacent protons would also be observable in the ¹⁹F spectrum, providing further confirmation of the molecular structure.

| Technique | Parameter | Expected Observation for 11-fluoro-benz(e)acephenanthrylene |

|---|---|---|

| ¹H-NMR | Chemical Shift (δ) | Aromatic protons will show characteristic shifts, with those closest to the fluorine atom experiencing downfield shifts due to deshielding effects. |

| ¹H-NMR | Coupling Constants (J) | Protons on the same and adjacent rings will exhibit characteristic proton-proton (¹H-¹H) couplings. Protons ortho, meta, and para to the fluorine atom will show additional splitting due to proton-fluorine (¹H-¹⁹F) couplings. |

| ¹⁹F-NMR | Chemical Shift (δ) | A single resonance is expected, with a chemical shift characteristic of an aryl fluoride (B91410). |

| ¹⁹F-NMR | Coupling Constants (J) | The fluorine signal will be split by adjacent protons, providing information on the connectivity of the fluorine atom. |

Mass Spectrometry Techniques (e.g., Electrospray Mass Spectrometry (ES-MS))

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for the analysis of polar metabolites of PAHs.

For 11-fluoro-benz(e)acephenanthrylene, analysis by mass spectrometry would begin with the determination of its exact molecular weight. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

When coupled with fragmentation techniques (tandem mass spectrometry or MS/MS), the fragmentation pattern of the molecular ion can be studied. The fragmentation of 11-fluoro-benz(e)acephenanthrylene would be expected to yield characteristic fragment ions resulting from the loss of neutral fragments or rearrangement of the aromatic core. The presence of the fluorine atom would influence the fragmentation pathways, and the observation of fluorine-containing fragment ions would further confirm the structure.

In the context of metabolite identification, ES-MS is invaluable. Metabolic processes often introduce polar functional groups (e.g., hydroxyl, sulfate, or glucuronide groups) onto the PAH backbone. These modifications increase the polarity and ionization efficiency of the molecules in ESI. By comparing the mass spectra of the parent compound with those of its metabolites, the nature of the metabolic modification can be determined. For instance, the addition of a hydroxyl group would result in a mass increase of 16 atomic mass units.

The following table outlines the expected mass spectrometric data for 11-fluoro-benz(e)acephenanthrylene and a hypothetical hydroxylated metabolite.

| Compound | Ionization Technique | Expected [M+H]⁺ (m/z) | Key Fragmentation Observations |

|---|---|---|---|

| 11-fluoro-benz(e)acephenanthrylene | ES-MS | 271.08 | The molecular ion would be the base peak. Fragmentation would likely involve the loss of HF or cleavage of the aromatic rings. |

| Hydroxy-11-fluoro-benz(e)acephenanthrylene | ES-MS | 287.08 | The molecular ion would be observed, with subsequent fragmentation involving the loss of water (H₂O) and/or carbon monoxide (CO) from the hydroxyl group, in addition to the fragmentation patterns of the fluorinated aromatic core. |

Strategic Utilization of Fluorinated PAHs as Analytical Standards

The analytical determination of PAHs in environmental matrices is often challenging due to their complex nature and the low concentrations at which they typically occur. The use of appropriate internal standards is essential to ensure the accuracy and reliability of these measurements. Monofluorinated PAHs have emerged as a promising class of internal standards for these applications.

Development and Application of Monofluorinated PAHs as Internal Standards for Environmental Analysis

Monofluorinated PAHs, such as 11-fluoro-benz(e)acephenanthrylene, are considered excellent candidates for use as internal standards in the environmental analysis of their non-fluorinated counterparts for several key reasons. researchgate.netnih.gov Firstly, their physicochemical properties, including solubility, volatility, and chromatographic behavior, are very similar to those of the parent PAHs. researchgate.net This similarity ensures that the fluorinated standard behaves in a comparable manner to the native analytes during sample extraction, cleanup, and chromatographic analysis, effectively compensating for any sample losses or variations in instrumental response.

Secondly, monofluorinated PAHs are not naturally occurring and are not typically found as environmental contaminants. researchgate.net This is a critical advantage as it eliminates the risk of the internal standard being present in the unspiked sample, which would lead to inaccurate quantification.

Finally, the presence of the fluorine atom allows for selective detection using mass spectrometry. The mass difference between the fluorinated standard and the native PAH allows for their unambiguous identification and quantification, even if they co-elute chromatographically.

The suitability of various monofluorinated PAHs as internal standards has been demonstrated in numerous studies for the analysis of PAHs in diverse environmental matrices, including water, soil, and sediment. researchgate.net Their use has been shown to improve the precision and accuracy of analytical methods for PAH determination.

Future Research Directions and Emerging Applications of Benz E Acephenanthrylene, 11 Fluoro

Role in Advanced Materials Science (e.g., Organic Electronics, Semiconductors)There is no research into the potential applications of Benz(e)acephenanthrylene, 11-fluoro- in materials science.

Future research would first need to focus on the successful synthesis and characterization of Benz(e)acephenanthrylene, 11-fluoro-. Following this, its fundamental properties could be investigated, which would then pave the way for exploring the potential applications outlined in the requested article.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.